molecular formula C22H27N3O2S B216434 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide

Katalognummer B216434
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: SMXYPJQHZWFHJO-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide, also known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDP belongs to the class of piperazine derivatives and is synthesized through a series of chemical reactions.

Wirkmechanismus

The exact mechanism of action of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that has a calming effect on the brain. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that can cause seizures. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have a protective effect on neurons, which may contribute to its potential use in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to have low toxicity, which makes it safe for use in animal studies. However, 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide also has a short half-life, which may limit its therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the study of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide. Further research is needed to determine the optimal dosage and administration route for 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide in humans. The potential use of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease should be explored further. The development of novel derivatives of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide may also lead to compounds with improved therapeutic efficacy and reduced side effects. Finally, the potential use of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide in combination with other drugs should be investigated to determine its synergistic effects.

Synthesemethoden

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide is synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with cinnamaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with piperazine and carbon disulfide to obtain the final product, 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide. The synthesis method of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been optimized to increase the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has shown promising results in animal studies, and further research is needed to determine its efficacy in humans.

Eigenschaften

Produktname

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide

Molekularformel

C22H27N3O2S

Molekulargewicht

397.5 g/mol

IUPAC-Name

N-(2,5-dimethoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide

InChI

InChI=1S/C22H27N3O2S/c1-26-19-10-11-21(27-2)20(17-19)23-22(28)25-15-13-24(14-16-25)12-6-9-18-7-4-3-5-8-18/h3-11,17H,12-16H2,1-2H3,(H,23,28)/b9-6+

InChI-Schlüssel

SMXYPJQHZWFHJO-RMKNXTFCSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.